1-Chloro-3-(4-phenoxybutylsulfonyl)benzene
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Overview
Description
1-Chloro-3-(4-phenoxybutylsulfonyl)benzene is an organic compound that belongs to the class of aromatic sulfonyl chlorides This compound features a benzene ring substituted with a chlorine atom and a 4-phenoxybutylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(4-phenoxybutylsulfonyl)benzene typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with 4-phenoxybutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 4-phenoxybutylbenzene.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(4-phenoxybutylsulfonyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenoxybutylsulfonylphenol.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Nucleophilic Substitution: Phenoxybutylsulfonylphenol.
Electrophilic Aromatic Substitution: Various substituted derivatives of this compound depending on the electrophile used.
Scientific Research Applications
1-Chloro-3-(4-phenoxybutylsulfonyl)benzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Chloro-3-(4-phenoxybutylsulfonyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The sulfonyl chloride group can react with nucleophiles, while the benzene ring can participate in electrophilic aromatic substitution reactions . These interactions can lead to the formation of various derivatives with different biological and chemical properties.
Comparison with Similar Compounds
1-Chloro-4-(4-methylphenoxy)phenylsulfonylbenzene: Similar structure with a methyl group instead of a butyl group.
1-Chloro-4-phenylbutane: Similar structure but lacks the sulfonyl group.
1-Bromo-4-chlorobenzene: Similar halogenated benzene derivative but with a bromine atom instead of the phenoxybutylsulfonyl group.
Properties
IUPAC Name |
1-chloro-3-(4-phenoxybutylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3S/c17-14-7-6-10-16(13-14)21(18,19)12-5-4-11-20-15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFQYWPKSHWGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCS(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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